2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol
Overview
Description
“2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol” is a chemical compound with the molecular formula C12H14N2O4 . It is a versatile material used in scientific research. Its unique structure offers opportunities for diverse applications, including drug discovery, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H14N2O4 . The structure includes a benzoimidazole group attached to an oxolane ring with a hydroxymethyl group . Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.25100 and a density of 1.62g/cm3 . It has a boiling point of 554.5ºC at 760 mmHg . The melting point and other physical properties were not specified in the available sources .Scientific Research Applications
Microwave Promoted Synthesis
A study conducted by Lei et al. (2013) explored the microwave-assisted synthesis of benzimidazole derivatives, highlighting the efficiency and innovation in synthesizing complex molecules that could be related to 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol. Such synthetic methodologies could be crucial in developing materials with specific properties or biological activities (Yingjie Lei et al., 2013).
Zeolite-like Metal–Organic Frameworks
Tang et al. (2017) utilized mixed ligands, including a benzimidazole derivative, to synthesize zeolite-like metal–organic frameworks (MOFs). These MOFs exhibited high chemical stability and CO2 uptake capacity, suggesting potential applications in gas storage and separation technologies, which could be relevant for compounds like 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol (Yuchuan Tang et al., 2017).
Antimicrobial Activity
Research by Salahuddin et al. (2017) on benzimidazole derivatives demonstrated significant antimicrobial activity against various pathogens, indicating the potential of benzimidazole-based compounds, including 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol, in developing new antimicrobial agents (Salahuddin et al., 2017).
Sedation and Metabolism
A study by Bauer et al. (1995) on the sedative benzodiazepine midazolam, which shares a similar core structure with benzimidazoles, provided insights into the metabolism and pharmacological activity of such compounds. Understanding the metabolism and activity of related compounds can inform the potential pharmacological applications of 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol (T. Bauer et al., 1995).
Antimicrobial and Anticancer Properties
El-Meguid's study (2014) on benzimidazole compounds highlighted their significant antimicrobial and potential anticancer properties. This suggests that derivatives like 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol could have applications in treating infections and possibly in cancer therapy (E. A. Abd El-Meguid, 2014).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDOEMQZNKEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol | |
CAS RN |
728-01-8 | |
Record name | NSC505888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.